REACTION_CXSMILES
|
[C:1]1([C:16]2C=CC=CC=2)[CH:6]=[CH:5][C:4]([C:7]2[C:12](C(O)=O)=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:3][CH:2]=1.C(Cl)(=O)C(Cl)=[O:24].[C:28]([NH2:32])([CH3:31])([CH3:30])[CH3:29].CCN(CC)CC>CN(C=O)C.CN(C1C=CN=CC=1)C.C(Cl)(Cl)Cl.C(Cl)Cl>[C:28]([NH:32][C:16]([C:1]1[CH:2]=[CH:3][C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)=[CH:5][CH:6]=1)=[O:24])([CH3:31])([CH3:30])[CH3:29]
|
Name
|
|
Quantity
|
35.14 g
|
Type
|
reactant
|
Smiles
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C1(=CC=C(C=C1)C1=CC=CC=C1C(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
|
17.18 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
23.28 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N
|
Name
|
|
Quantity
|
30.88 mL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
To this well stirred mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred at ambient temperature for 5 h
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
The solvent and excess oxalyl chloride were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the solid acid chloride was redissolved in fresh CH2Cl2 (500 mL)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at ambient temperature for 18 h
|
Duration
|
18 h
|
Type
|
WASH
|
Details
|
this solution was washed successively with 1N HCl, NaHCO3 solution and brine
|
Type
|
CUSTOM
|
Details
|
Drying
|
Type
|
FILTRATION
|
Details
|
(MgSO4), filtration and removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
gave an off white solid
|
Type
|
CUSTOM
|
Details
|
This material was triturated with Et2O (100 mL)
|
Type
|
CUSTOM
|
Details
|
collected on a frit
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)NC(=O)C1=CC=C(C=C1)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |